Amedalin hydrochloride

Description

Historical Context and Research Significance of Amedalin (B1665959) Hydrochloride

Amedalin hydrochloride, with the chemical identifier UK-3540-1, emerged from research in the early 1970s as a potential antidepressant medication. nih.govwikipedia.org It belongs to the N-phenyl-2-indolinone class of compounds. nih.govacs.org Despite showing promise in preclinical studies, it was never brought to the market for clinical use. wikipedia.orgdrugbank.com

The significance of this compound in a research context stems primarily from its selective mechanism of action. It is characterized as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). wikipedia.orgncats.io This selectivity for the norepinephrine transporter over those for serotonin (B10506) and dopamine (B1211576) is a key feature that has made it a subject of interest for neuropharmacologists. wikipedia.orgdrugbank.com Its development and study contributed to a deeper understanding of the role of norepinephrine in mood regulation and the potential for designing more targeted antidepressant agents. nih.gov

This compound as a Research Probe in Neuropharmacology

A chemical probe is a small molecule used to study and manipulate biological systems, and this compound serves as a classic example of such a tool in neuropharmacology. Its high selectivity allows researchers to investigate the specific consequences of inhibiting norepinephrine reuptake without the confounding effects of modulating serotonin or dopamine systems.

This specificity is crucial for dissecting the intricate roles of different neurotransmitters in complex behaviors and brain functions. By using this compound, researchers can explore the downstream effects of enhanced noradrenergic transmission on various physiological and behavioral parameters in animal models. This has been instrumental in studies aimed at understanding the neurobiology of conditions thought to involve noradrenergic dysfunction.

Detailed Research Findings

Research into the pharmacological profile of this compound has provided valuable insights into its mechanism of action and its effects on the central nervous system.

In preclinical animal models, the administration of this compound has been shown to produce behavioral effects consistent with antidepressant activity. nih.gov These studies, often employing models such as the forced swim test or tail suspension test in rodents, have observed that the compound can reduce immobility time, a common behavioral marker used to screen for potential antidepressant efficacy. researchgate.netplos.orgresearchgate.net The observed effects in these models are attributed to the potentiation of noradrenergic neurotransmission in the brain.

Furthermore, research has utilized this compound to explore the role of norepinephrine in cognitive functions and other behaviors. Studies in rats and mice have investigated its impact on locomotion and other activities, providing a means to study the behavioral consequences of selectively enhancing noradrenergic signaling. nih.govconductscience.comfrontiersin.org

While detailed quantitative data from these early preclinical studies are not extensively reported in publicly accessible literature, the qualitative findings have been pivotal in shaping our understanding of the noradrenergic system's role in mood and behavior.

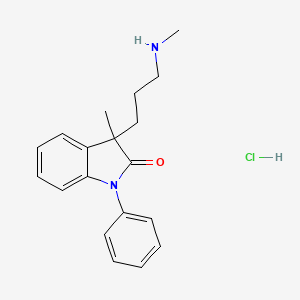

Structure

2D Structure

Properties

CAS No. |

22232-73-1 |

|---|---|

Molecular Formula |

C19H23ClN2O |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride |

InChI |

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H |

InChI Key |

DDOCDXCKSVDRHL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amedalin Hydrochloride; Amedalin Hydrochloride [USAN]; Amedalin HCl; UNII-0EMF539HN0; UK 3540-1; |

Origin of Product |

United States |

Pharmacological Characterization and Mechanism of Action Studies of Amedalin Hydrochloride

Selective Norepinephrine (B1679862) Reuptake Inhibition by Amedalin (B1665959) Hydrochloride

Amedalin's primary pharmacological effect is the selective inhibition of norepinephrine reuptake. wikipedia.org This action increases the concentration of norepinephrine in the synaptic cleft, which is the space between neurons. The resulting enhancement of norepinephrine-mediated neurotransmission is believed to be the source of its potential antidepressant effects.

Molecular Targeting of the Norepinephrine Transporter (NET)

Amedalin hydrochloride exerts its effect by directly targeting and binding to the norepinephrine transporter (NET). The NET is a protein located on the plasma membrane of noradrenergic neurons responsible for clearing norepinephrine from the synaptic cleft. nih.gov By inhibiting the NET, amedalin effectively blocks this reuptake process. This selectivity for the NET is a defining characteristic of amedalin's pharmacological profile. nih.gov

Neurochemical Modulation of Synaptic Norepinephrine Levels by this compound

The inhibition of the norepinephrine transporter by amedalin leads to a direct increase in the concentration of norepinephrine available in the synapse. This elevated level of norepinephrine enhances the stimulation of adrenergic receptors on the postsynaptic neuron. Preclinical studies in animal models have demonstrated that amedalin effectively elevates norepinephrine levels, leading to behavioral changes indicative of an antidepressant effect. This specific neurochemical modulation makes amedalin a valuable tool for studying the role of norepinephrine in mood regulation.

Differentiation of this compound from Other Monoamine Transporter Interactions

A key feature of this compound's pharmacological profile is its high selectivity for the norepinephrine transporter over other monoamine transporters, such as those for serotonin (B10506) and dopamine (B1211576). wikipedia.orgncats.io

Absence of Significant Serotonin Reuptake Inhibition

Research has consistently shown that amedalin has no significant inhibitory effect on the reuptake of serotonin. wikipedia.orgncats.iodrugbank.comdrugbank.com This distinguishes it from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which rely on modulating the serotonin system.

Absence of Significant Dopamine Reuptake Inhibition

Similarly to its lack of effect on serotonin, amedalin does not significantly inhibit the reuptake of dopamine. wikipedia.orgncats.iodrugbank.comdrugbank.com This further refines its classification as a selective NRI and differentiates it from compounds that act as dopamine-norepinephrine reuptake inhibitors.

Absence of Off-Target Receptor Activity for this compound (e.g., Antihistaminic, Anticholinergic)

In addition to its selectivity at the transporter level, this compound is noteworthy for its lack of significant activity at other common off-target receptors. wikipedia.orgncats.io Studies have indicated that it does not possess significant antihistaminic or anticholinergic properties. wikipedia.orgncats.iodrugbank.comdrugbank.com This "clean" pharmacological profile suggests a reduced likelihood of side effects commonly associated with these off-target activities.

Preclinical Pharmacological Investigations of Amedalin Hydrochloride

Behavioral Neuroscience Models of Mood Regulation

Animal models are crucial tools in the preclinical assessment of psychotropic agents, providing insights into potential therapeutic effects. For a compound like Amedalin (B1665959) hydrochloride, its activity would theoretically be evaluated in models of depression and anxiety.

Antidepressant-like Activity in Animal Models

While specific studies on Amedalin hydrochloride are not publicly available, its mechanism as a selective norepinephrine (B1679862) reuptake inhibitor (NRI) suggests it would likely have been tested in established animal models of depression. These models are designed to mimic certain behavioral symptoms of depression in humans.

Commonly used models to assess antidepressant-like activity include:

Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. A common measure is the duration of immobility, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce this immobility time.

Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails. The duration of immobility is measured, with effective antidepressants expected to decrease it.

Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over an extended period to induce a state analogous to anhedonia, a core symptom of depression. The efficacy of an antidepressant is often measured by its ability to reverse the stress-induced deficits in reward-seeking behavior, such as a decreased preference for a sucrose (B13894) solution.

Given this compound's action on norepinephrine, it would be hypothesized to show positive results in these models, similar to other NRIs.

Table 1: Representative Data from Preclinical Antidepressant Models (Hypothetical for an NRI) The following table is a hypothetical representation of expected outcomes for a selective norepinephrine reuptake inhibitor in standard preclinical models, as specific data for this compound is not available.

| Animal Model | Key Behavioral Measure | Expected Outcome with an NRI |

|---|---|---|

| Forced Swim Test (Rat) | Immobility Time (seconds) | Decrease |

| Tail Suspension Test (Mouse) | Immobility Time (seconds) | Decrease |

| Chronic Unpredictable Mild Stress (Rat) | Sucrose Preference (%) | Increase/Reversal of Deficit |

Anxiolytic-like Activity in Animal Models

The role of norepinephrine in anxiety is complex, and compounds that modulate this neurotransmitter are often assessed for anxiolytic-like properties. Standard preclinical models for anxiety-like behavior include:

Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.

Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic drugs are expected to increase the time spent in the brightly lit compartment.

Open Field Test (OFT): While primarily a measure of locomotor activity, the time spent in the center of the open field is often used as an indicator of anxiety, with anxiolytics increasing center time.

The potential effects of this compound in these models would be of interest to determine its full behavioral profile.

Neurotransmitter System Studies In Vivo

The primary mechanism of this compound is the inhibition of norepinephrine reuptake. In vivo studies are essential to confirm this neurochemical action and to correlate it with behavioral outcomes.

This compound's Impact on Norepinephrine Levels in Animal Models

The most direct way to measure the in vivo effect of a reuptake inhibitor is through techniques like microdialysis. This procedure allows for the sampling of extracellular neurotransmitter levels in specific brain regions of freely moving animals. For this compound, it would be expected that its administration would lead to a significant increase in extracellular norepinephrine levels in brain areas implicated in mood regulation, such as the hippocampus, prefrontal cortex, and amygdala.

Table 2: Expected In Vivo Neurochemical Effects of a Selective Norepinephrine Reuptake Inhibitor (Hypothetical) This table illustrates the anticipated impact of a selective NRI on neurotransmitter levels in key brain regions, as specific in vivo data for this compound is not available.

| Brain Region | Neurotransmitter | Expected Change in Extracellular Levels |

|---|---|---|

| Prefrontal Cortex | Norepinephrine | Significant Increase |

| Hippocampus | Norepinephrine | Significant Increase |

| Amygdala | Norepinephrine | Significant Increase |

| Striatum | Dopamine (B1211576) | No Significant Change |

| Raphe Nuclei | Serotonin (B10506) | No Significant Change |

Correlation with Mood-Related Behavioral Changes in Preclinical Studies

A critical aspect of preclinical pharmacological investigation is establishing a link between the neurochemical actions of a compound and its behavioral effects. In the case of this compound, researchers would aim to demonstrate that the observed antidepressant-like or anxiolytic-like behaviors are directly related to the increase in synaptic norepinephrine. This could be achieved by showing a dose-dependent relationship between the magnitude of the norepinephrine increase and the behavioral effect. Furthermore, studies might involve pretreating animals with antagonists for adrenergic receptors to see if the behavioral effects of this compound are blocked, which would provide strong evidence for a norepinephrine-mediated mechanism of action.

Comparative Preclinical Pharmacology of this compound

To understand the potential clinical utility and novelty of a new compound, it is often compared to existing drugs with similar mechanisms of action. This compound, as a selective NRI, would likely have been compared to tricyclic antidepressants (TCAs) that also inhibit norepinephrine reuptake, such as desipramine (B1205290) or nortriptyline.

The key points of comparison would include:

Selectivity: Assessing the binding affinity of this compound for the norepinephrine transporter (NET) versus other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT). A higher selectivity for NET would suggest a more targeted pharmacological profile.

Potency: Determining the concentration of this compound required to inhibit norepinephrine reuptake by 50% (IC50) and comparing this to other NRIs.

Off-Target Effects: Investigating binding to other receptors, such as muscarinic, histaminergic, and adrenergic receptors. A lack of affinity for these receptors would predict a more favorable side-effect profile compared to older TCAs, which often have significant anticholinergic and antihistaminergic effects. drugbank.com

Comparison with Other Selective Norepinephrine Reuptake Inhibitors

Nisoxetine (B1678948) is a potent and selective NET inhibitor with a high binding affinity, as indicated by its low Ki value. medchemexpress.com Reboxetine (B1679249) also demonstrates high selectivity for the NET. nih.gov The affinity of these compounds for the norepinephrine transporter is a key determinant of their potency as reuptake inhibitors.

| Compound | Ki (nM) for NET | Reference |

|---|---|---|

| Nisoxetine | 1.4 | medchemexpress.com |

| Reboxetine | 1.1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Differentiation from Non-Selective Monoamine Modulators (e.g., Reserpine)

This compound's selective action on the norepinephrine transporter starkly contrasts with the mechanism of non-selective monoamine modulators like reserpine (B192253). Reserpine is an alkaloid that acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2). researchgate.net This transporter is responsible for packaging monoamines, including norepinephrine, dopamine, and serotonin, into synaptic vesicles for subsequent release.

By inhibiting VMAT2, reserpine leads to the depletion of these monoamines from nerve terminals, as the unpackaged neurotransmitters are degraded by monoamine oxidase. researchgate.net This broad depletion of monoamines results in a wide range of physiological effects. In contrast, amedalin's action is specific to the norepinephrine transporter, leading to an increase in synaptic norepinephrine without directly affecting the storage or release of other monoamines.

The potency of reserpine's inhibition of VMAT2 can be quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of the transporter's activity.

| Compound | IC50 (nM) for VMAT2 Inhibition | Reference |

|---|---|---|

| Reserpine | < 100 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Preclinical Model Development and Application for this compound Research

The preclinical evaluation of compounds like this compound relies on the use of robust and relevant animal models that can predict potential therapeutic efficacy in humans.

Methodological Considerations in Animal Model Selection

The selection of an appropriate animal model is critical for the preclinical investigation of potential antidepressants. Several models have been developed to screen for antidepressant-like activity and to study the neurobiological underpinnings of depression. Two commonly used models in antidepressant research are the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model. nih.govresearchgate.net

The Forced Swim Test is a behavioral despair model where rodents are placed in an inescapable cylinder of water. nih.gov The duration of immobility is measured, with the hypothesis that antidepressant compounds will reduce the time spent immobile, indicating an increase in escape-directed behavior. nih.gov This test is a rapid and widely used screening tool for potential antidepressant efficacy. nih.gov

The Chronic Unpredictable Mild Stress (CUMS) model is considered to have higher face and construct validity for modeling depression. researchgate.netnih.gov In this paradigm, animals are subjected to a series of mild and unpredictable stressors over an extended period. researchgate.net This protocol can induce a state of anhedonia, a core symptom of depression, which can be measured by a decrease in sucrose preference. researchgate.net The CUMS model is valuable for studying the neurobiological changes associated with chronic stress and for evaluating the efficacy of potential antidepressants in reversing stress-induced behavioral deficits. researchgate.netnih.gov

While there is no specific publicly available research detailing the use of these models for this compound, these are the standard preclinical models that would be employed to evaluate its antidepressant-like potential. The choice between these models, or the use of a battery of tests, depends on the specific research question, with the FST being more suited for initial screening and the CUMS model for more in-depth efficacy studies.

Exploration of Sex Differences in Preclinical Outcomes Related to this compound

The consideration of sex as a biological variable is increasingly recognized as a crucial aspect of preclinical research, as significant sex differences have been observed in the pathophysiology and treatment of depression. tandfonline.com Preclinical studies have begun to explore the impact of sex on the efficacy and neurobiological effects of antidepressants.

Research has shown that there can be sex-dependent responses to noradrenergic antidepressants. mdpi.com The underlying mechanisms for these differences are complex and may involve the modulation of the norepinephrine system by gonadal hormones, such as estrogen. nih.gov For instance, estrogen has been shown to influence norepinephrine levels in the brain, which could potentially impact the response to a norepinephrine reuptake inhibitor like this compound. nih.gov

While no preclinical studies have specifically investigated the sex-dependent effects of this compound, the existing literature on other noradrenergic agents suggests that this is a critical area for future investigation. Understanding how sex influences the preclinical outcomes of this compound would be essential for predicting its potential efficacy and safety profile in both male and female populations. Future preclinical studies on this compound should ideally include both sexes to provide a more complete and translatable pharmacological profile.

Synthetic Methodologies and Chemical Transformations of Amedalin Hydrochloride

Foundational Synthetic Routes and Strategies for Amedalin (B1665959) Hydrochloride

The synthesis of Amedalin, first reported in the early 1970s, is centered on the construction of a 3,3-disubstituted 1-phenyl-2-indolinone core. rsc.org While the precise, multi-step sequence from the original disclosure involved specific intermediates, a generalized and chemically sound strategy can be outlined based on established organic chemistry principles for creating such quaternary centers on an oxindole (B195798) ring.

A plausible foundational route involves a sequential alkylation strategy starting from a 1-phenyl-2-indolinone precursor. This can be conceptualized in the following key stages:

N-Arylation: The synthesis would begin with a commercially available oxindole or a substituted variant. The first step is the attachment of the phenyl group to the nitrogen atom (N1 position). This is typically achieved through a copper- or palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using a phenyl halide (e.g., bromobenzene) as the aryl source.

First C3-Alkylation (Methylation): The resulting 1-phenyloxindole (B181609) possesses two acidic protons at the C3 position. Treatment with a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate can then react with a methylating agent, like methyl iodide (CH₃I), to install the first methyl group at the C3 position, yielding 3-methyl-1-phenylindolin-2-one (B181515).

Second C3-Alkylation (Side Chain Introduction): The 3-methyl-1-phenylindolin-2-one intermediate still has one acidic proton at C3. A second deprotonation with a strong base generates a new enolate. This enolate is then reacted with a protected form of the aminopropyl side chain. A suitable electrophile would be a compound like 1-bromo-3-(phthalimido)propane. The phthalimide (B116566) group serves as a protecting group for the primary amine.

Deprotection and N-Methylation: Following the successful attachment of the side chain, the phthalimide protecting group is removed, typically via hydrazinolysis (using hydrazine (B178648) hydrate), to reveal the primary amine. The final step involves the N-methylation of this primary amine to the required secondary methylamine. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or Eschweiler-Clarke reaction.

Salt Formation: The final free base, Amedalin, is then treated with hydrochloric acid (HCl) in an appropriate solvent (like ethanol (B145695) or ether) to precipitate the stable Amedalin hydrochloride salt.

This sequential alkylation approach allows for the controlled construction of the asymmetric quaternary carbon center at the C3 position, which is a defining structural feature of Amedalin.

Interactive Table: Plausible Synthetic Steps for this compound

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | N-Arylation | Oxindole | Phenyl halide, Pd or Cu catalyst, Base | 1-Phenyl-2-indolinone |

| 2 | C3-Methylation | 1-Phenyl-2-indolinone | Strong base (e.g., NaH), Methyl iodide | 3-Methyl-1-phenylindolin-2-one |

| 3 | C3-Alkylation | 3-Methyl-1-phenylindolin-2-one | Strong base, 1-bromo-3-(phthalimido)propane | Protected Amedalin precursor |

| 4 | Deprotection & N-Methylation | Protected Amedalin precursor | Hydrazine hydrate, Formaldehyde, Reducing agent | Amedalin (free base) |

| 5 | Salt Formation | Amedalin (free base) | Hydrochloric acid (HCl) | This compound |

Chemical Reactions and Derivative Synthesis of this compound

The chemical reactivity of Amedalin is governed by its constituent functional groups: the lactam (a cyclic amide) within the indolinone ring, the tertiary amine on the side chain, and the aromatic rings.

The indolinone scaffold is susceptible to oxidation. The C3 position, being adjacent to both a carbonyl group and a benzene (B151609) ring, is particularly activated. Oxidative reactions can lead to the formation of isatin (B1672199) (indole-2,3-dione) analogues or can involve the side chain. Oxidative polymerization of related N-phenylaniline derivatives has been reported, suggesting that under strong oxidizing conditions, the aromatic rings could undergo coupling reactions. researchgate.net Furthermore, oxidative cyclization is a known reaction for related aminophenyl ketones, indicating that the core structure can participate in complex redox transformations. nih.gov

The most significant reduction reaction involving Amedalin is the conversion of its lactam carbonyl group to a methylene (B1212753) group. It has been documented that the reduction of Amedalin with diborane (B8814927) (B₂H₆) yields Daledalin. acs.org In this transformation, the 2-oxo group of the indolinone ring is reduced, converting the lactam into a cyclic amine and transforming the indolinone core into an indoline (B122111) core. Borane reagents are well-known for their ability to reduce amides and lactams to the corresponding amines. rsc.orgacsgcipr.orgoneonta.edu This specific reaction highlights a key pathway for generating a major derivative.

The Amedalin structure offers several sites for substitution reactions to generate derivatives.

C3-Position: While Amedalin already possesses a quaternary center at C3, synthetic strategies for analogous compounds often involve palladium-catalyzed allylic alkylation to introduce new groups at this position, demonstrating its accessibility for forming new carbon-carbon bonds. nih.govacs.org

Aromatic Rings: Both the N-phenyl ring and the fused benzene ring of the indolinone core can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are influenced by the existing substituents. The lactam moiety is generally considered an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta-position relative to the amide bond on the indolinone's benzene ring (i.e., the C5 and C7 positions). Conversely, the nitrogen atom directs incoming electrophiles to the ortho and para positions of the N-phenyl ring. wikipedia.orgminia.edu.egresearchgate.net Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions could potentially yield a variety of substituted derivatives, although the reaction conditions would need to be carefully controlled to manage reactivity and selectivity.

Reagent and Condition Optimization for this compound Synthesis

Optimizing the synthesis of a complex molecule like this compound is critical for improving yield, purity, and scalability. Key areas for optimization in the synthesis of 3,3-disubstituted indolinones include the choice of catalysts, solvents, bases, and reaction conditions.

Catalyst Selection: For the N-arylation step, optimization involves screening different palladium or copper catalysts and ligands to find the combination that provides the highest yield and purity with the lowest catalyst loading.

Base and Solvent: The C3-alkylation steps are highly dependent on the choice of base and solvent. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to fully deprotonate the C3 position. The solvent must be anhydrous and aprotic (e.g., tetrahydrofuran, DMF) to prevent quenching the enolate intermediate.

Temperature Control: Temperature is a critical parameter. Enolate formation is often performed at low temperatures (e.g., -78 °C) to minimize side reactions, while the subsequent alkylation may require warming to room temperature or gentle heating to proceed at a reasonable rate.

Modern Synthetic Methods: Advanced techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields for certain steps, particularly in the formation of heterocyclic rings. thieme-connect.com For the construction of the quaternary center, modern methods like palladium-catalyzed decarboxylative allylic alkylation or direct oxidative alkylarylation represent advanced, optimized routes to similar 3,3-disubstituted oxindoles. nih.govorganic-chemistry.org

The Indole (B1671886) Moiety as a Core Scaffold in this compound Synthesis

The indolin-2-one (oxindole) structure of Amedalin is fundamentally derived from the indole scaffold. Many synthetic strategies for indoles and their derivatives rely on building this bicyclic system from acyclic precursors. The Fischer indole synthesis, discovered in 1883, remains one of the most important and versatile methods for this purpose. minia.edu.egnih.gov

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. oneonta.edunih.gov The reaction proceeds through several key mechanistic steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A oneonta.eduoneonta.edu-sigmatropic rearrangement (a Claisen-like rearrangement) which forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.

Rearomatization of the ring through proton transfer.

Cyclization via nucleophilic attack of the terminal nitrogen onto the imine carbon.

Elimination of an ammonia (B1221849) molecule under acidic conditions to form the final, stable aromatic indole ring.

To generate the oxindole scaffold required for Amedalin, a variation of this chemistry or subsequent oxidation of a synthesized indole could be employed. For instance, using a pyruvic acid derivative in a Fischer synthesis can lead to an indole-2-carboxylic acid, which can be a precursor to the oxindole ring system. The versatility of the Fischer synthesis allows for the introduction of various substituents on both the benzene ring and the pyrrole (B145914) ring, making it a powerful tool for creating a diverse library of indole-based compounds, from which scaffolds like that of Amedalin can be elaborated.

Structure Activity Relationship Sar Studies of Amedalin Hydrochloride

Elucidation of Structural Features Critical for Norepinephrine (B1679862) Reuptake Inhibition by Amedalin (B1665959) Hydrochloride

The foundational structure of Amedalin is a 3,3-disubstituted N-phenyl-2-indolinone. The key to its inhibitory activity on the norepinephrine transporter (NET) lies in a specific arrangement of several structural motifs that form the pharmacophore.

The Protonatable Amine: The secondary amine in the methylaminopropyl side chain is a critical feature. At physiological pH, this amine is protonated, forming a cation that engages in a crucial ionic interaction with a key acidic residue, specifically an aspartate (Asp75), in the binding site of the norepinephrine transporter. nih.govmdpi.comresearchgate.net This electrostatic interaction is a primary anchor for the ligand within the transporter.

Aromatic Rings: Amedalin contains two key aromatic systems: the phenyl group attached to the indolinone nitrogen (N-phenyl) and the phenyl ring of the indolinone core itself. These rings are essential for engaging in non-polar interactions, such as van der Waals forces and potential π-π stacking, with hydrophobic amino acid residues, like phenylalanine (Phe72, Phe317) and tyrosine (Tyr152), within the transporter's binding pocket. nih.govresearchgate.net

The Spacer and Conformation: The three-carbon propyl chain acts as a spacer, creating the optimal distance between the protonatable amine and the bulky aromatic core. The specific geometry and conformation of inhibitors are known to be fundamental for activity. nih.gov The relatively rigid indolinone scaffold, combined with the flexible side chain, allows Amedalin to adopt a conformation that is complementary to the NET binding site, which is believed to be a key determinant for its high affinity.

Impact of Functional Groups on Amedalin Hydrochloride Selectivity and Potency

Amedalin is characterized by its high selectivity for the norepinephrine transporter over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. This selectivity is a direct result of the interplay between its specific functional groups and the distinct topographies of the different monoamine transporter binding sites.

N-Phenyl Group: The presence of the phenyl group on the indolinone nitrogen is a significant contributor to both potency and selectivity. This group occupies a specific hydrophobic pocket within the NET. Variations in the binding sites of NET, SERT, and DAT mean that this bulky group is more favorably accommodated by NET, contributing to its selective inhibition.

Methylaminopropyl Side Chain: The nature of the amine substituent is crucial. Amedalin possesses a secondary (methylamino) group. Generally, for norepinephrine reuptake inhibitors, secondary amines tend to show higher potency and selectivity for NET compared to tertiary amines. The length of the propyl chain is also optimal for NET inhibition; shortening or lengthening this chain typically leads to a decrease in activity.

C3-Methyl Group: The methyl group at the C3 position enhances the affinity for NET. It is thought to contribute to the hydrophobic interactions within the binding site and to enforce a conformation of the aminopropyl side chain that is preferential for NET binding. The absence or replacement of this group with larger alkyl chains can alter both potency and selectivity.

Indolinone Lactam: The lactam (a cyclic amide) moiety in the indolinone ring provides a polar element to the otherwise lipophilic core. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming interactions with residues in the transporter that further stabilize the binding complex.

The combination of these features results in a molecule that fits snugly into the primary binding site (S1) of the NET, while having a lower affinity for the corresponding sites in SERT and DAT, which have different sizes, shapes, and residue compositions. nih.gov

Design and Synthesis of this compound Analogs for SAR Probes

The initial development of Amedalin involved the synthesis and evaluation of numerous analogs to establish a clear structure-activity relationship. nih.govnih.gov These analogs were designed by systematically modifying different parts of the parent molecule to probe their importance for biological activity.

Key modifications included:

Alteration of the Aminopropyl Side Chain: Analogs with different N-substituents (e.g., demethylated, diethyl) and varied chain lengths were synthesized.

Substitution on the N-Phenyl Ring: Introducing substituents (e.g., chloro, methoxy) at different positions of the N-phenyl ring was explored to probe electronic and steric effects.

Modification at the C3-Position: The methyl group at the C3 position was replaced with other alkyl groups to determine the optimal size for this substituent.

Reduction of the Lactam: The indolinone core was reduced to the corresponding indoline (B122111) to assess the role of the carbonyl group.

The findings from these synthetic efforts are summarized in the table below, illustrating the SAR for this class of compounds.

| Modification Area | Structural Change | Impact on NET Inhibition Activity | Rationale |

| Alkylamine Chain | N-demethylation (Primary Amine) | Potency Maintained or Slightly Reduced | A secondary amine is generally optimal for NET affinity. |

| N,N-dimethylation (Tertiary Amine) | Potency Decreased | Increased steric bulk at the nitrogen is less favorable for binding. | |

| Chain Length (Ethyl or Butyl) | Potency Significantly Decreased | The three-carbon spacer is the optimal length for the distance between the amine and aromatic core. | |

| N-Phenyl Ring | Unsubstituted Phenyl | High Potency | Provides a favorable hydrophobic interaction. |

| Para-substitution (e.g., -Cl, -OCH₃) | Potency Varied/Often Reduced | Indicates specific steric and electronic constraints in the corresponding binding pocket. | |

| No N-Phenyl Group | Potency Greatly Reduced | Highlights the critical role of this aromatic group in binding affinity. | |

| C3-Position | No Methyl Group (H) | Potency Reduced | The methyl group contributes to hydrophobic binding and optimal conformation. |

| Larger Alkyl Group (e.g., Ethyl) | Potency Reduced | Suggests a sterically constrained pocket around the C3 position. | |

| Indolinone Core | Reduction of Lactam to Amine | Activity Significantly Altered | The carbonyl group is important for either structural rigidity or polar interactions. |

This table represents generalized SAR trends for N-phenyl-2-indolinone analogs based on medicinal chemistry principles and studies of related NET inhibitors.

Computational Chemistry and Molecular Docking Approaches in this compound SAR

Although Amedalin was developed before the widespread use of computational chemistry, modern in silico techniques provide powerful tools to rationalize its SAR and visualize its binding mode. nih.govmdpi.compatsnap.com Homology models of the human norepinephrine transporter (hNET), often based on the crystal structures of related transporters like the Drosophila dopamine transporter (dDAT) or the human serotonin transporter (hSERT), are used for these studies. mdpi.comsemanticscholar.org More recently, cryo-electron microscopy (cryo-EM) structures of hNET have become available, offering even more accurate templates. nih.gov

Molecular Docking Studies: Docking simulations of Amedalin into the hNET binding site predict a plausible binding orientation that explains the experimental SAR data.

The protonated secondary amine of the side chain forms a strong salt bridge with the carboxylate side chain of Aspartate 75 (Asp75) located in transmembrane helix 1 (TM1). nih.govresearchgate.net This interaction is considered the most critical anchor point for nearly all substrates and inhibitors of monoamine transporters.

The N-phenyl ring and the indolinone core are positioned within a hydrophobic pocket formed by aromatic residues such as Phenylalanine 72 (Phe72), Tyrosine 152 (Tyr152), and Phenylalanine 317 (Phe317). nih.govresearchgate.net This explains the significant loss of potency when these aromatic groups are removed.

The C3-methyl group is oriented towards a smaller hydrophobic sub-pocket, rationalizing why larger substituents are not well-tolerated.

These computational models allow researchers to visualize how subtle changes to the molecule's structure, such as adding a substituent to the N-phenyl ring, would result in steric clashes or altered hydrophobic interactions, thereby predicting a decrease in binding affinity. nih.gov This provides a molecular-level explanation for the SAR data gathered through traditional synthesis and biological testing.

Metabolic Pathways and Biochemical Transformations of Amedalin Hydrochloride

In Vitro and In Vivo Metabolic Fate Investigations of Amedalin (B1665959) Hydrochloride

There are no available scientific studies that have investigated the in vitro or in vivo metabolic fate of amedalin hydrochloride. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes (in vitro) or analyzing blood, urine, and feces samples after administration to animal models or human subjects (in vivo).

Identification of Primary and Secondary Metabolites of this compound

Due to the absence of metabolic studies, no primary or secondary metabolites of this compound have been identified. The chemical structure of any resulting metabolites, which would be formed through various biochemical reactions, remains unknown.

Enzymatic Systems Involved in this compound Metabolism

The specific enzymatic systems, including the role of cytochrome P450 enzymes and the nature of Phase I and Phase II metabolic reactions, have not been determined for this compound.

There is no data to implicate any specific CYP450 isoenzymes in the metabolism of this compound.

The specific Phase I (functionalization) and Phase II (conjugation) reactions that this compound might undergo are purely speculative without experimental evidence.

Implications of Metabolic Pathways for this compound Activity

Without an understanding of its metabolic pathways, the implications for the activity of this compound, such as the potential formation of active metabolites or the influence of genetic polymorphisms in metabolic enzymes on its efficacy and safety, cannot be determined.

Advanced Receptor Pharmacology and Neurochemical Modulation of Amedalin Hydrochloride

Molecular Target Validation: Norepinephrine (B1679862) Transporter Binding Assays

The primary molecular target of Amedalin (B1665959) hydrochloride is the norepinephrine transporter (NET), a protein that facilitates the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. salilab.org Validating the interaction between an inhibitor like Amedalin hydrochloride and the NET is a critical step in its pharmacological characterization. This is primarily achieved through competitive radioligand binding assays.

These assays utilize a radiolabeled ligand with a known high affinity for the NET, such as [3H]nisoxetine. The principle of the assay is to measure the ability of an unlabeled compound, in this case, this compound, to displace the radioligand from the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the transporter.

The norepinephrine transporter is responsible for clearing norepinephrine from the synapse, a crucial process for regulating noradrenergic signaling which impacts mood, behavior, and blood pressure. nih.gov Assays to identify and characterize NET inhibitors are therefore essential. nih.gov A common method involves using recombinant cell lines that overexpress the human NET, ensuring that the binding observed is specific to the target. nih.gov

Below is a table illustrating typical data obtained from a norepinephrine transporter binding assay for a selective inhibitor.

| Parameter | Description | Example Value |

| Radioligand | A radioactive molecule that binds specifically to the NET. | [3H]nisoxetine |

| Test Compound | The unlabeled molecule being tested for NET affinity. | This compound |

| IC50 | The concentration of the test compound that displaces 50% of the radioligand. | 15 nM |

| Ki (Inhibition Constant) | A measure of the binding affinity of the test compound for the NET, calculated from the IC50. Lower values indicate higher affinity. | 5.2 nM |

This is illustrative data based on the known properties of selective NET inhibitors.

Ligand Binding and Functional Assays for this compound Receptor Interaction Profiling

To ensure a compound's selectivity, its interaction profile must be assessed across a wide range of receptors and transporters. Amedalin is noted for its selectivity for the NET, with minimal effects on serotonin (B10506) and dopamine (B1211576) reuptake and no significant antihistamine or anticholinergic properties. drugbank.com This profile is determined through a combination of ligand binding and functional assays.

Ligand Binding Assays: These assays measure the affinity of a compound for various receptors. Similar to the NET binding assay, they typically involve competitive binding studies where the test compound's ability to displace a specific radioligand from a receptor is quantified. A comprehensive screening panel would include multiple G protein-coupled receptors (GPCRs), ion channels, and other transporters. giffordbioscience.com

Functional Assays: These assays go a step further than binding assays by measuring the functional consequence of the drug-receptor interaction. giffordbioscience.com They determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. For transporters, functional assays directly measure the inhibition of neurotransmitter uptake. For example, cells expressing the NET can be incubated with radiolabeled norepinephrine, and the ability of this compound to block the uptake of this substrate would be measured.

The table below provides an example of a receptor interaction profile for a selective NET inhibitor like this compound.

| Target | Assay Type | Result (Ki or IC50) | Functional Activity |

| Norepinephrine Transporter (NET) | Binding (Ki) | 5.2 nM | Potent Inhibitor |

| Serotonin Transporter (SERT) | Binding (Ki) | > 1000 nM | Weak Inhibitor |

| Dopamine Transporter (DAT) | Binding (Ki) | > 1000 nM | Weak Inhibitor |

| Histamine H1 Receptor | Binding (Ki) | > 5000 nM | No Significant Affinity |

| Muscarinic M1 Receptor | Binding (Ki) | > 5000 nM | No Significant Affinity |

| Adrenergic α1 Receptor | Binding (Ki) | > 2000 nM | No Significant Affinity |

This is illustrative data reflecting the reported selectivity of this compound. drugbank.com

Neurotransmitter System Crosstalk and Modulation by this compound Beyond Reuptake Inhibition

The brain's neurotransmitter systems are intricately linked, and modulating one system can have cascading effects on others. researchgate.netelifesciences.org While this compound is a selective NET inhibitor, its primary action of increasing extracellular norepinephrine levels can lead to crosstalk with other systems, particularly the dopamine and serotonin systems. elifesciences.org

Norepinephrine-Serotonin Crosstalk: The relationship between the norepinephrine and serotonin systems is complex. Noradrenergic neurons originating in the locus coeruleus project to and modulate the activity of serotonergic neurons in the raphe nuclei. Increased noradrenergic signaling, resulting from NET inhibition, can influence the firing rate of serotonin neurons and subsequent serotonin release in various brain regions. This interaction is a key consideration in the therapeutic action of many antidepressant medications. elifesciences.org

These interactions mean that even a selective compound can produce a broader neurochemical effect than simply altering its primary target. Understanding this crosstalk is essential for a complete picture of a drug's mechanism of action. nih.govnih.gov

Development of Novel Pharmacological Tools for this compound Receptor Studies

The study of compounds like this compound relies on a variety of pharmacological tools to probe their interactions with target receptors. These tools are essential for both in vitro and in vivo research.

Radioligands: As discussed, radiolabeled versions of selective NET inhibitors (e.g., [3H]nisoxetine) are fundamental tools for binding assays. eurofinsdiscovery.com While a specific radiolabeled version of this compound is not commercially available, its properties would be characterized using such existing tools.

Fluorescent Ligands: Modern approaches are increasingly using fluorescently labeled ligands. These allow for real-time monitoring of ligand-receptor binding in living cells using techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). vu.nl These methods provide more detailed kinetic data (association and dissociation rates) than traditional radioligand assays. giffordbioscience.comvu.nl

Computational Modeling: Structure-based drug design and molecular docking have become powerful tools in pharmacology. phadtarepharmacy.edu.innih.gov By creating a three-dimensional model of the norepinephrine transporter, researchers can computationally simulate how a ligand like this compound binds to the active site. These models can predict binding affinity and help in the design of new molecules with improved potency or selectivity. salilab.org

Genetically Encoded Sensors: The development of genetically encoded sensors allows for the real-time detection of neurotransmitters like norepinephrine and dopamine in the living brain. These tools can be used to directly measure the neurochemical consequences of administering a NET inhibitor like this compound, providing a dynamic view of its effects on neurotransmitter crosstalk. elifesciences.org

These advanced tools are crucial for moving beyond simple affinity measurements to a more nuanced understanding of a drug's complete pharmacological profile.

Future Directions in Amedalin Hydrochloride Academic Research

Unexplored Therapeutic Applications of Amedalin (B1665959) Hydrochloride (Preclinical Focus)

The selective inhibition of norepinephrine (B1679862) reuptake by amedalin suggests its potential utility in conditions where noradrenergic pathways are implicated. Preclinical research could explore its efficacy in models of various neurological and psychiatric disorders.

Neuropathic Pain: The modulation of pain is significantly influenced by serotonin (B10506) and norepinephrine. nih.gov Preclinical data indicate that enhancing norepinephrine transmission can inhibit persistent and neuropathic pain. nih.gov Antidepressants that inhibit the reuptake of norepinephrine have shown efficacy in treating chronic pain conditions like diabetic neuropathy and fibromyalgia. nih.govmdpi.com Amedalin could be investigated in established animal models of neuropathic pain, such as the streptozotocin (STZ)-induced diabetic neuropathy model or chemotherapy-induced neuropathy models, to assess its analgesic potential. mdpi.com

Cognitive Disorders: Norepinephrine plays a crucial role in diverse cognitive functions, including attention, vigilance, learning, and memory. nih.gov Pathological changes in the locus coeruleus, the brain's primary source of norepinephrine, are observed early in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Preclinical studies using norepinephrine reuptake inhibitors have shown promise in animal models of Alzheimer's by reducing neuroinflammation and ameliorating cognitive deficits. nih.govresearchgate.net Therefore, future preclinical studies could evaluate the efficacy of amedalin hydrochloride in animal models of cognitive impairment associated with Alzheimer's disease or traumatic brain injury. nih.govoup.com

Stress-Related Disorders: Exposure to stress activates the sympathetic nervous system, leading to the secretion of norepinephrine. mdpi.com Animal models that use restraint stress are effective in inducing anxiety-like behaviors and are valuable for studying the neurobiological basis of stress disorders. mdpi.com Investigating amedalin in these preclinical models could elucidate whether its selective modulation of the noradrenergic system can mitigate the behavioral consequences of chronic stress.

Table 1: Potential Preclinical Therapeutic Applications for this compound

| Therapeutic Area | Preclinical Model | Rationale |

|---|---|---|

| Neuropathic Pain | Streptozotocin (STZ)-Induced Diabetic Neuropathy | Norepinephrine pathways are key in pain modulation; other NRIs have shown efficacy. nih.govmdpi.com |

| Cognitive Disorders | Animal Models of Alzheimer's Disease (e.g., APP/PS1 mice) | The noradrenergic system is implicated in cognitive function and degenerates in Alzheimer's disease. nih.govnih.gov |

Novel Synthetic Strategies for Enhanced this compound Analog Development

Modern synthetic organic chemistry offers powerful tools to create novel analogs of this compound. The objective of an analog development program would be to synthesize a library of related compounds with potentially improved pharmacological properties, such as enhanced potency, greater selectivity for the norepinephrine transporter (NET), improved metabolic stability, or better penetration of the blood-brain barrier. acs.org

Systematic structural modifications could be explored. For instance, medicinal chemists could introduce different substituents on the aromatic rings of the amedalin scaffold or alter the length and conformation of its side chain. Strategies for structural modification can be guided by the goal of improving physicochemical properties to enhance central nervous system (CNS) drug delivery. acs.orgnih.gov

Key synthetic strategies that could be employed include:

Transition-Metal Catalysis: Techniques like palladium-catalyzed cross-coupling reactions are indispensable for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid assembly of diverse chemical structures.

Diversity-Oriented Synthesis: This approach aims to create structurally complex and diverse small molecules from simple starting materials, enabling a broad exploration of the chemical space around the core amedalin structure.

Introduction of Novel Functional Groups: Incorporating modern medicinal chemistry motifs, such as sulfoximines, could unlock unique pharmacological properties not achievable with traditional functional groups. youtube.com

Table 2: Synthetic Strategies for Amedalin Analog Development

| Synthetic Strategy | Description | Potential Improvement |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of functional groups on the amedalin core structure. | Enhanced potency, selectivity, and metabolic stability. |

| Lipophilicity Modification | Adjusting the molecule's lipophilicity to optimize its ability to cross the blood-brain barrier. nih.gov | Improved brain exposure and CNS therapeutic effects. |

Advanced Computational Modeling for this compound Mechanism Elucidation

Computational methods are integral to modern drug discovery and can provide profound insights into the molecular mechanisms of this compound's action, guiding the development of superior analogs.

Homology Modeling of the Norepinephrine Transporter (NET): As the precise X-ray crystal structure of the human norepinephrine transporter (hNET) is not yet available, the first step would be to construct a high-quality three-dimensional homology model. mdpi.com This model would likely be based on the known crystal structures of related homologous proteins, such as the dopamine (B1211576) transporter (DAT). mdpi.com

Molecular Docking: Using the homology model of hNET, molecular docking simulations can predict the specific binding pose of amedalin within the transporter's binding site. mdpi.comijpsdronline.comnih.gov These simulations can identify key amino acid residues that interact with the drug, revealing the structural basis for its inhibitory activity. This information is critical for the rational design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once a series of amedalin analogs are synthesized and their biological activity is measured, QSAR models can be developed. mdpi.com These models establish a mathematical relationship between the chemical structure of the analogs and their inhibitory potency. QSAR can help predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent inhibitors. mdpi.com

Table 3: Computational Modeling Applications for Amedalin Research

| Computational Method | Research Application | Expected Outcome |

|---|---|---|

| Homology Modeling | Generate a 3D structural model of the human norepinephrine transporter (hNET). mdpi.com | A viable target structure for subsequent computational analysis. |

| Molecular Docking | Predict the binding mode of amedalin and its analogs within the hNET binding pocket. nih.gov | Identification of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the amedalin-hNET complex over time. | Understanding of complex stability and conformational changes upon binding. |

Integration of Omics Data in Preclinical Research of this compound

A multi-omics approach can provide a comprehensive, systems-level understanding of the biological effects of this compound, moving beyond its primary mechanism of action. nih.govoup.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover novel pathways, identify potential biomarkers, and build a more complete picture of the drug's impact on a biological system. nih.govnih.gov

A hypothetical preclinical study could involve treating a relevant neuronal cell line or an animal model with amedalin and then applying various omics technologies:

Transcriptomics: RNA sequencing (RNA-seq) would reveal changes in gene expression profiles following drug exposure, highlighting which genes and pathways are upregulated or downregulated.

Proteomics: Mass spectrometry-based proteomics would quantify changes in protein levels, confirming whether the observed transcriptomic changes translate to the functional protein level.

Metabolomics: This would analyze alterations in the levels of small-molecule metabolites, providing a snapshot of the cellular metabolic state and revealing downstream functional consequences of amedalin's action. nsf.gov

The integration of these datasets can reveal the intricate interplay between different biological layers. mdpi.com For instance, a multi-omics analysis might uncover that amedalin not only affects norepinephrine signaling but also influences pathways related to neuroinflammation or synaptic plasticity. nih.gov This approach holds the potential to identify novel therapeutic applications and provide a deeper mechanistic understanding of amedalin's effects, paving the way for precision medicine approaches in neurology and psychiatry. nih.gov

Table 4: A Proposed Multi-Omics Study Design for this compound

| Omics Layer | Technology | Biological Question |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Which genes show altered expression in response to amedalin treatment? |

| Proteomics | Mass Spectrometry | How do protein expression levels change, and do they correlate with transcriptomic data? |

| Metabolomics | GC-MS / LC-MS | What are the downstream effects of amedalin on cellular metabolism and key signaling pathways? |

Q & A

Q. What are the recommended methods for synthesizing Amedalin hydrochloride, and how can its purity be validated?

this compound synthesis typically involves amination reactions, similar to methods used for other adamantane derivatives. For example, thiourea-mediated amination (as described for memantine hydrochloride synthesis) could be adapted . Post-synthesis, purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (C₁₉H₂₂N₂O·HCl, MW 330.86) and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should verify functional groups and stereochemistry .

Q. How should researchers handle and store this compound to ensure stability and safety?

Follow OSHA and GHS guidelines: store in airtight containers at controlled room temperature (20–25°C), away from moisture and light. Use chemical-resistant gloves (e.g., nitrile), eye protection, and lab coats. Refer to glove compatibility charts from Ansell or MAPA for material selection . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for inhalation or ingestion .

Q. What pharmacological class does this compound belong to, and what are its primary therapeutic targets?

this compound is classified as an antidepressant agent with selective norepinephrine reuptake inhibition (SNRI) activity . Its molecular target is the norepinephrine transporter (NET), though secondary interactions with serotonin or dopamine transporters require validation via radioligand binding assays or in vitro uptake inhibition studies .

Q. What regulatory considerations apply to this compound in preclinical research?

The compound is regulated under FDA Unique Ingredient Identifier 2OWK6X9N16 and EMA XEVMPD Index SUB05406MIG. Researchers must comply with HS 29337900 for international shipping and adhere to institutional animal care protocols (IACUC) for in vivo studies .

Advanced Research Questions

Q. How can conflicting reports about Amedalin’s anti-inflammatory vs. antidepressant properties be resolved experimentally?

Conduct dual-activity assays:

- Antidepressant : Forced swim test (FST) or tail suspension test (TST) in rodent models, measuring immobility time reduction.

- Anti-inflammatory : Lipopolysaccharide (LPS)-induced cytokine (IL-6, TNF-α) suppression in macrophage cultures. Use dose-response curves to identify therapeutic windows and compare results to existing literature. Contradictions may arise from off-target effects or species-specific responses, necessitating gene knockout models or RNA-seq analysis .

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Address low solubility via salt formation (e.g., co-crystallization with succinic acid) or nanoemulsion formulations. Monitor plasma concentration-time profiles in Sprague-Dawley rats using LC-MS/MS. Calculate key parameters (Cₘₐₓ, t₁/₂, AUC) and compare to reference drugs like desipramine .

Q. How can researchers design robust experiments to assess Amedalin’s efficacy in treatment-resistant depression models?

Use chronic unpredictable mild stress (CUMS) models in rodents, combining behavioral assays (sucrose preference test) with neurochemical analysis (microdialysis for cortical norepinephrine levels). Include positive controls (e.g., venlafaxine) and validate results across ≥3 independent cohorts. Statistical analysis should account for inter-individual variability via mixed-effects models .

Q. What analytical methods are critical for detecting this compound degradation products under accelerated stability conditions?

Subject the compound to ICH Q1A-recommended conditions (40°C/75% RH for 6 months). Analyze degradation via UPLC-PDA with charged aerosol detection (CAD) to identify non-UV-active impurities. Structural elucidation of degradants requires high-resolution MS/MS and NMR .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported IC₅₀ values for Amedalin’s NET inhibition?

Replicate assays using identical cell lines (e.g., HEK-293 expressing human NET) and substrate concentrations (³H-norepinephrine, 10 nM). Control for assay variables (pH, temperature, incubation time) and validate with a reference inhibitor (e.g., reboxetine). Apply Hill equation modeling to calculate IC₅₀ and compare via ANOVA .

Q. What experimental design principles minimize bias in comparative studies between Amedalin and SSRIs?

Use randomized, blinded crossover studies in animal models. Measure both behavioral outcomes (e.g., open field test) and neurochemical biomarkers (cortical monoamine levels). Power analysis should determine sample size (α=0.05, β=0.2), and data normalization (e.g., z-scoring) reduces batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.